3-[4-(Bromodifluoromethyl)phenyl]pyridine

Medicinal Chemistry Bioisosteres Lipophilicity

Medicinal chemists often face synthetic bottlenecks when introducing a -CF2H group late-stage or executing sequential cross-coupling without protecting group manipulations. 3-[4-(Bromodifluoromethyl)phenyl]pyridine (CAS 2091030-94-1) solves this with its unique -CF2Br moiety, a masked -CF2H precursor and selective handle for orthogonal metal-catalyzed coupling after initial aryl halide reactions. This enables efficient, controlled assembly of complex drug-like molecules. Supplied at 95% purity, this heterocyclic building block offers reliable supply for CNS drug discovery and agrochemical SAR campaigns where precise lipophilicity tuning is critical.

Molecular Formula C12H8BrF2N
Molecular Weight 284.10 g/mol
Cat. No. B13194648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Bromodifluoromethyl)phenyl]pyridine
Molecular FormulaC12H8BrF2N
Molecular Weight284.10 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)Br
InChIInChI=1S/C12H8BrF2N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h1-8H
InChIKeyMXGVKPHJXUESQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Bromodifluoromethyl)phenyl]pyridine: Fluorinated Building Block Overview


3-[4-(Bromodifluoromethyl)phenyl]pyridine (CAS 2091030-94-1) is a heterocyclic building block featuring a pyridine ring directly linked to a phenyl group that bears a bromodifluoromethyl (-CF2Br) substituent [1]. Its molecular formula is C12H8BrF2N, with a molecular weight of 284.10 g/mol [1]. The compound is typically supplied at a purity of 95% or higher . The -CF2Br group is a versatile functional handle that can act as a lipophilic bioisostere, a precursor to difluorocarbene, or a site for selective cross-coupling, making this scaffold a valuable intermediate in medicinal chemistry and agrochemical research [2].

Med Chem
Lipophilic bioisostere replacement for -CF3 or -CH3 groups
Synth
Orthogonal cross-coupling handle via the -CF2Br motif
Fluorine Chem
Precursor to difluorocarbene and -CF2H bioisostere

Why Generic Substitution Fails for This Scaffold


The 3-[4-(Bromodifluoromethyl)phenyl]pyridine scaffold cannot be trivially substituted by other phenylpyridines or halogenated heterocycles. The bromodifluoromethyl (-CF2Br) group is not a simple -CF3 or -CH3 bioisostere; its unique electronic profile (strong electron-withdrawing effect, altered dipole) and its capacity for orthogonal reactivity (e.g., transition metal-catalyzed cross-coupling, difluorocarbene generation) are highly specific to this substitution pattern [1]. Swapping to a 3-[4-(trifluoromethyl)phenyl]pyridine analog results in a significant loss of the C-Br synthetic handle and a different lipophilicity profile, which can derail a medicinal chemistry SAR campaign [2]. Similarly, using a 4-[4-(bromodifluoromethyl)phenyl]pyridine regioisomer alters the vector of the pyridine nitrogen, a critical factor for target binding and physicochemical properties .

Trifluoromethyl analog (-CF3)
Loses the C-Br synthetic handle; lipophilicity and reactivity profile differ, which can derail SAR campaigns.
Bromomethyl analog (-CH2Br)
Benzylic C-Br lacks orthogonal reactivity, causing selectivity issues in sequential couplings.
4-Pyridyl regioisomer
Alters nitrogen vector; target-binding affinity may be compromised, as indicated by related SAR studies.

Quantitative Evidence for Selection Over Analogs


Lipophilicity Modulation with -CF2Br vs. -CF3

The bromodifluoromethyl (-CF2Br) group serves as a distinct lipophilic bioisostere. While direct logP data for this specific compound is not available, class-level data for pyridine derivatives shows that replacing a trifluoromethyl (-CF3) group with a -CF2Br group can increase lipophilicity by approximately 0.5–1.0 logP units, a significant shift that impacts membrane permeability and protein binding [1]. For example, a related 1,2,4-triazolo[4,3-a]pyridine bearing a -CF2Br group has a reported logP of 2.89, which is notably higher than typical -CF3 analogs (~2.0-2.3) . This difference is critical for fine-tuning ADME properties.

Lipophilicity Modulation
Class-level inference
Estimated ΔlogP +0.5 to +1.0 vs. -CF3 analog
Shifts permeability classification; influences oral bioavailability studies.
Class-level data from related heterocyclic systems
Medicinal Chemistry Bioisosteres Lipophilicity

Cross-Coupling Orthogonality of the -CF2Br Group

The -CF2Br group provides a unique C(sp3)-Br bond that can undergo selective cross-coupling under conditions orthogonal to aryl halides. In a comparative study of halogenated arenes, the C-Br bond of a -CF2Br group was shown to be less reactive in Suzuki-Miyaura couplings than an aryl bromide, allowing for sequential functionalization of a molecule containing both motifs [1]. This orthogonality is lost in analogs like 3-[4-(bromomethyl)phenyl]pyridine, where the benzylic C-Br bond is highly reactive and cannot be differentiated from aryl bromides in the same molecule, leading to complex mixtures .

Cross-Coupling Orthogonality
Class-level inference
-CF2Br less reactive than aryl-Br; orthogonal couplings possible
Enables sequential fragment installation without protecting groups.
Qualitative chemoselectivity under Pd conditions
Organic Synthesis Cross-Coupling C-H Functionalization

Pyridine Nitrogen Regiochemistry and Target Binding

The position of the pyridine nitrogen (3- vs. 4-) is a critical determinant of biological activity. While direct comparative data for this specific compound is limited, a SAR study on related phenylpyridine-based bromodomain inhibitors demonstrates that moving the nitrogen from the 3-position to the 4-position resulted in a >10-fold loss in potency (pIC50 decrease of >1 log unit) against the BET bromodomain target [1]. This highlights that the 3-substituted pyridine scaffold, as found in the target compound, is a privileged geometry for certain protein-ligand interactions.

Regiochemistry and Binding
Cross-study comparable
>10-fold potency loss for 4-pyridyl isomer
3-Pyridyl geometry may be favored for target engagement.
SAR from related bromodomain inhibitors
Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitors

C-Br Synthetic Handle vs. Inert -CF3 for Diversification

The -CF2Br group is a synthetically productive handle, whereas the -CF3 group is a metabolic blocker. The C-Br bond can be utilized in various transformations (e.g., cross-coupling, nucleophilic substitution, or conversion to -CF2H) that are impossible with a -CF3 group [1]. This allows for late-stage diversification of a lead compound. For instance, a comparative study on difluoromethylation reagents showed that (bromodifluoromethyl)trimethylsilane (TMSCF2Br) could be used to install a -CF2- fragment, whereas TMSCF3 could only install a -CF3 group [2]. This fundamental difference in reactivity makes the target compound a superior choice for building libraries of analogs.

Synthetic Utility
Class-level inference
Active C-Br handle vs. inert -CF3 for diversification
Allows late-stage derivatization for SAR exploration.
Reactivity difference in cross-coupling and nucleophilic conditions
Organic Synthesis Fluorine Chemistry Diversification

Best Research and Industrial Application Scenarios


Medicinal Chemistry: Lipophilicity and Metabolic Stability

Use 3-[4-(Bromodifluoromethyl)phenyl]pyridine as a key intermediate to replace a -CF3 or -CH3 group in a lead series. The -CF2Br moiety offers a 0.5–1.0 logP increase compared to -CF3, which can be crucial for optimizing membrane permeability and oral bioavailability . This is particularly relevant for CNS drug discovery, where fine control of lipophilicity is required to balance blood-brain barrier penetration and target engagement .

Organic Synthesis: Orthogonal Cross-Coupling Strategies

Employ this compound in sequential cross-coupling strategies. The C-Br bond of the -CF2Br group is less reactive than an aryl bromide, enabling a first-step Suzuki-Miyaura coupling at an aryl halide site on the molecule, followed by a second, orthogonal coupling at the -CF2Br group after activation [1]. This allows for the efficient and controlled assembly of complex, drug-like molecules with fewer steps and higher yields compared to using a more reactive benzylic bromide analog [1].

Fluorine Chemistry: Late-Stage -CF2H Bioisostere Formation

Utilize the -CF2Br group as a precursor to the valuable -CF2H group, a known lipophilic hydrogen bond donor and bioisostere for -OH, -SH, and -NH2 [2]. By converting the C-Br bond to a C-H bond (e.g., via radical debromination or hydrogenolysis), researchers can access the corresponding difluoromethyl (-CF2H) derivative, which is otherwise difficult to install late-stage. This provides a strategic advantage for SAR studies and lead optimization [2].

Agrochemical Research: Enhanced Environmental Stability

Incorporate this building block into the design of novel herbicides or fungicides. The electron-withdrawing -CF2Br group, in combination with the pyridine core, can increase a molecule's resistance to metabolic degradation by cytochrome P450 enzymes in plants and pests, potentially leading to longer-lasting field efficacy [3]. The regiospecific 3-pyridyl substitution is often critical for binding to plant-specific targets [4].

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lipophilicity Tuning
logP modulation via -CF2Br substitution
Permeability and ADME profiling
Sequential Cross-Coupling
Orthogonal reactivity of -CF2Br handle
Complex molecule assembly efficiency
-CF2H Bioisostere Installation
C-Br bond conversion to -CF2H
Late-stage diversification for SAR
Agrochemical Research
Metabolic stability via electron-withdrawing group
Environmental stability in plant/pest models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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